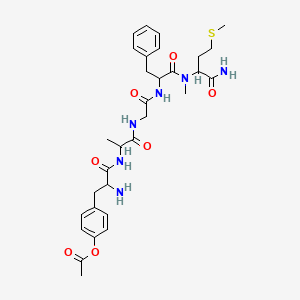
H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2
Beschreibung
Die Verbindung H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2 ist ein synthetisches Peptid, das aus mehreren Aminosäuren besteht. Jede Aminosäure in der Sequenz ist modifiziert, um ihre Stabilität und Funktionalität zu verbessern.
Eigenschaften
Molekularformel |
C31H42N6O7S |
|---|---|
Molekulargewicht |
642.8 g/mol |
IUPAC-Name |
[4-[2-amino-3-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl] acetate |
InChI |
InChI=1S/C31H42N6O7S/c1-19(35-30(42)24(32)16-22-10-12-23(13-11-22)44-20(2)38)29(41)34-18-27(39)36-25(17-21-8-6-5-7-9-21)31(43)37(3)26(28(33)40)14-15-45-4/h5-13,19,24-26H,14-18,32H2,1-4H3,(H2,33,40)(H,34,41)(H,35,42)(H,36,39) |
InChI-Schlüssel |
PRTBXHKXQNGVQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)OC(=O)C)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Methioninrest kann zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.
Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.
Substitution: Aminosäurereste können durch andere funktionelle Gruppen substituiert werden, um die Eigenschaften des Peptids zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Performinsäure können unter milden Bedingungen verwendet werden.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.
Substitution: Verschiedene Reagenzien, wie Acylierungsmittel oder Alkylierungsmittel, können verwendet werden, um neue funktionelle Gruppen einzuführen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel ergibt die Oxidation von Methionin Methioninsulfoxid, während die Reduktion von Disulfidbrücken freie Thiole ergibt.
Wissenschaftliche Forschungsanwendungen
This compound: hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Modellpeptid verwendet, um Peptidsynthese- und Modifikationstechniken zu studieren.
Biologie: Wird untersucht auf seine Rolle bei Protein-Protein-Wechselwirkungen und Enzym-Substrat-Spezifität.
Medizin: Wird erforscht auf sein Potenzial als Therapeutikum oder Medikamententrägersystem.
Industrie: Wird bei der Entwicklung neuer Materialien und Biomaterialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von This compound hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit bestimmten Rezeptoren oder Enzymen interagieren und deren Aktivität modulieren. Die Acetylierung von Tyrosin und die Methylierung von Methionin können die Stabilität und Bindungsaffinität des Peptids zu seinen molekularen Zielstrukturen verbessern.
Analyse Chemischer Reaktionen
Types of Reactions
H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2: can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as acylating agents or alkylating agents, can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Wissenschaftliche Forschungsanwendungen
H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2: has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of novel materials and biomaterials.
Wirkmechanismus
The mechanism of action of H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2 depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The acetylation of tyrosine and the methylation of methionine can enhance the peptide’s stability and binding affinity to its molecular targets.
Vergleich Mit ähnlichen Verbindungen
H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2: kann mit anderen synthetischen Peptiden verglichen werden, wie zum Beispiel:
H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Met-NH2: Fehlt die Acetylierungs- und Methylierungsmodifikation, wodurch es weniger stabil ist.
H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-Met-NH2: Enthält acetyliertes Tyrosin, aber kein methyliertes Methionin, was zu unterschiedlichen Bindungseigenschaften führt.
H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2: Fehlt die Acetylierung, was sich auf seine gesamte Stabilität und Funktionalität auswirkt.
Die einzigartigen Modifikationen in This compound verbessern seine Stabilität und Bindungseigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


